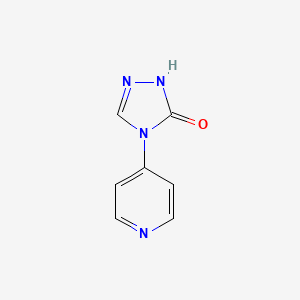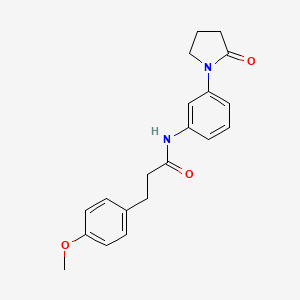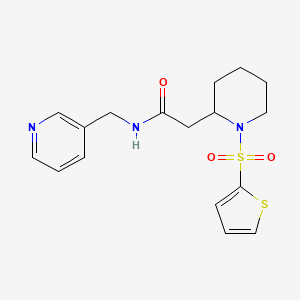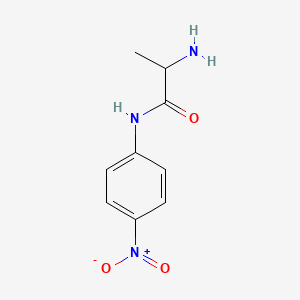
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine and triazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds like N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide has been analyzed. The structure features three triflate anions in the asymmetric unit with two of the triflate ligands in the structure connected to the pincer cation by strong N–H⋯O hydrogen bonds .Applications De Recherche Scientifique
Coordination Polymers and Crystal Structures
4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives have been extensively used in the synthesis of coordination polymers. These polymers exhibit varied architectures and are characterized by their unique chain structures and network layers. For instance, novel complexes derived from a similar compound showed different architectures, including 0D mononuclear molecules and 2D network layers, demonstrating the versatile coordination abilities of these ligands (Du et al., 2016). Another study focused on the synthesis, structures, magnetic, and luminescent properties of Iron(II) and Zinc(II) coordination frameworks using multi-dentate 1, 2,4-triazole derivative ligands (Zhai et al., 2016).
Antimicrobial Activity
Some derivatives of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and evaluated for their antimicrobial activities. A study found that compounds synthesized from this derivative showed varying degrees of antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Bayrak et al., 2009).
Luminescence Properties
Luminescence properties of compounds derived from 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been a subject of interest in several studies. For instance, Zinc complexes based on 1,2,4-triazoles exhibited strong green-blue luminescence in the solid state (Gusev et al., 2011). This property can be utilized in the development of new materials for optical applications.
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been explored as potential therapeutic agents. For example, compounds containing this moiety have been investigated as inhibitors of enzymes like xanthine oxidoreductase (Matsumoto et al., 2011).
Molecular and Crystallography Studies
Molecular and crystallography studies of derivatives of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have provided insights into their structural properties. These studies contribute to understanding the molecular interactions and structural configurations, which are crucial for the design of new compounds with desired properties (Mu et al., 2015).
Propriétés
IUPAC Name |
4-pyridin-4-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h1-5H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZLYNJMLQUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)


![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)
![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)
![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)
